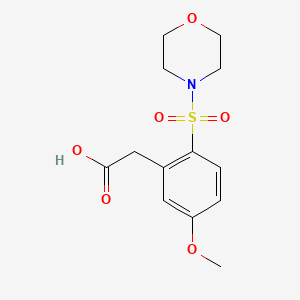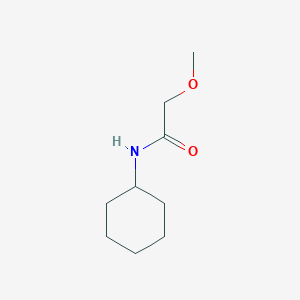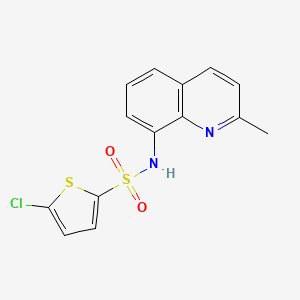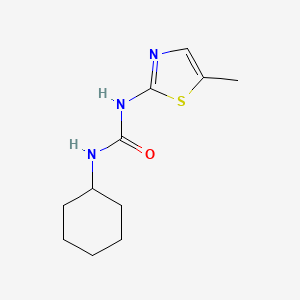
2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid, also known as MMSA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMSA is a sulfonamide derivative, and its chemical structure includes a morpholine ring, a methoxy group, and a phenylacetic acid moiety.
Aplicaciones Científicas De Investigación
2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. Studies have also suggested that 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid may have potential in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has been investigated for its use as a probe for the detection of reactive oxygen species (ROS) in biological systems.
Mecanismo De Acción
The exact mechanism of action of 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid is not fully understood. However, studies have suggested that 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid may exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has also been shown to inhibit the production of nitric oxide (NO), which is involved in the inflammatory response. Furthermore, 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has been shown to have several biochemical and physiological effects. In animal studies, 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has been shown to reduce inflammation and pain. Additionally, 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has been shown to have a low toxicity profile, making it a safe compound to use in laboratory experiments. However, one limitation of 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects.
Direcciones Futuras
There are several future directions for research on 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid. One area of interest is the potential use of 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid and to identify potential molecular targets for its therapeutic effects. Finally, 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid may have potential as a diagnostic tool for the detection of ROS in biological systems, and further research is needed to explore this possibility.
Conclusion
In conclusion, 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, and may have potential in the treatment of Alzheimer's disease and other neurodegenerative disorders. While further research is needed to fully understand the mechanism of action of 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid, its low toxicity profile and easy synthesis make it a promising research tool for future studies.
Métodos De Síntesis
The synthesis of 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid involves the reaction of 2-(chloromethyl)-5-methoxyphenylsulfonamide with morpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain the final product, 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid. The purity of the compound can be confirmed by analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
2-(5-methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-19-11-2-3-12(10(8-11)9-13(15)16)21(17,18)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTJOEXINQQSJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCOCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B7468902.png)

![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7468910.png)

![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)

![2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1h-Indol-3-Yl]-N-[(1s)-1-(Hydroxymethyl)propyl]acetamide](/img/structure/B7468930.png)
![1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)
![4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid](/img/structure/B7468944.png)
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)
![2-[(2-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468961.png)
![3-[(E)-2-[3-(difluoromethoxy)-4-methoxyphenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7468974.png)